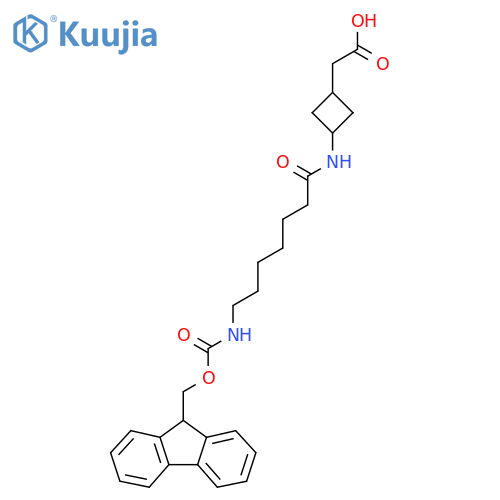

Cas no 2171981-02-3 (2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)

2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid

- 2171981-02-3

- EN300-1559130

- 2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid

-

- インチ: 1S/C28H34N2O5/c31-26(30-20-15-19(16-20)17-27(32)33)13-3-1-2-8-14-29-28(34)35-18-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,19-20,25H,1-3,8,13-18H2,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: QPJYKLPKYWJGRL-UHFFFAOYSA-N

- ほほえんだ: OC(CC1CC(C1)NC(CCCCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 13

- 複雑さ: 700

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 105Ų

2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1559130-0.05g |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1559130-0.5g |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1559130-1.0g |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1559130-0.25g |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1559130-2500mg |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1559130-50mg |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1559130-10000mg |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1559130-5.0g |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1559130-250mg |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1559130-5000mg |

2-{3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |

2171981-02-3 | 5000mg |

$9769.0 | 2023-09-25 |

2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid 関連文献

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acidに関する追加情報

Introduction to 2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid (CAS No. 2171981-02-3)

2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171981-02-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule represents a convergence of advanced structural motifs, including a cyclobutyl ring, an amino acid-derived moiety, and a fluorenyl group, which collectively contribute to its unique chemical and biological properties. The compound's structure is meticulously designed to explore potential therapeutic applications, particularly in the realm of drug discovery and development.

The core structure of 2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid features a central cyclobutyl unit, which is a rigid aromatic-like scaffold that can influence the conformational flexibility and binding affinity of the molecule. This cyclobutyl ring is further functionalized with an amino group that is protected by a methoxycarbonyl (Moc) moiety, a common strategy in peptide chemistry to enhance stability during synthetic procedures. The presence of this protecting group allows for controlled deprotection under specific conditions, facilitating further derivatization or biological evaluation.

The extended side chain of the molecule incorporates a heptanamido segment, which introduces additional hydrogen bonding potential and steric bulk. This feature can be strategically exploited to modulate interactions with biological targets, such as enzymes or receptors. The terminal part of the side chain terminates in an acetic acid group, providing a carboxylic acid functionality that can participate in various chemical reactions or serve as a point of interaction with biological systems.

The most distinctive feature of 2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid is the presence of a fluorenylmethoxycarbonyl (Fluorenylmoc) substituent. The fluorene moiety is known for its excellent photophysical properties, making it valuable in fluorescent probes and optoelectronic applications. In pharmaceutical contexts, fluorene derivatives are often incorporated into molecules to enhance solubility, improve pharmacokinetics, or facilitate detection via fluorescence-based techniques. The methoxycarbonyl protection on the amino group further underscores the compound's synthetic design, aligning it with modern peptide coupling strategies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid with biological targets. These studies suggest that the cyclobutyl ring may serve as an anchor point for binding to hydrophobic pockets in proteins, while the charged or polar functionalities can engage in electrostatic or hydrogen bonding interactions. Such insights are crucial for designing molecules with enhanced binding affinity and selectivity.

In the context of drug discovery, the structural features of this compound make it a promising candidate for exploring novel therapeutic avenues. For instance, the combination of an amide bond and a fluorene moiety has been explored in the development of bioactive molecules targeting neurological disorders. The rigid cyclobutyl framework could mimic natural product scaffolds known to exhibit potent biological activity. Furthermore, the presence of multiple functional groups provides opportunities for derivatization into libraries of compounds for high-throughput screening.

The synthesis of 2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves careful regioselective transformations, protecting group strategies, and purification techniques that highlight the sophistication required to construct such complex molecules. Advances in catalytic methods have also contributed to more efficient synthetic routes, reducing costs and improving yields.

From a biochemical perspective, this compound's design reflects an understanding of how structural features influence biological activity. The fluorenylmoc group not only serves as a synthetic handle but also potentially contributes to pharmacokinetic properties such as solubility and metabolic stability. Additionally, the heptanamido segment could interact with specific residues in target proteins, modulating enzyme activity or receptor binding. Such fine-tuned molecular design is essential for developing drugs that are both effective and well-tolerated by patients.

Recent studies have begun to explore the potential applications of this class of compounds in medicinal chemistry. For example, derivatives with similar structural motifs have been investigated for their ability to modulate protein-protein interactions or act as scaffolds for kinase inhibitors. The cyclobutyl ring has been shown to enhance binding affinity through π-stacking interactions with aromatic residues in protein active sites. Meanwhile, the amino acid-derived moiety can be tailored to fit specific binding pockets or alter pharmacokinetic profiles.

The role of computational tools in analyzing compounds like 2-{3-7-({(9H-fluoren-9-ly)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this molecule might behave within different environments—whether inside cells or bound to target proteins. These predictions guide experimental design by highlighting potential challenges or opportunities for optimization before costly wet-lab experiments are conducted.

In conclusion,2-{3-[7-(N-(Fluorenylmethoxycarbonyl)aminohexanoylamino)cyclobutyl]acetic acid (CAS No. 2171981–02–3) exemplifies how intricate molecular design can lead to novel compounds with potential therapeutic value. Its unique structural features—combining rigidity from its cyclobutyl core with functional diversity from its side chains—make it an attractive candidate for further exploration in drug discovery programs aimed at treating various diseases ranging from neurological disorders to metabolic conditions where precise molecular targeting is essential.

2171981-02-3 (2-{3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid) 関連製品

- 1361676-09-6(3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)

- 1428233-59-3(6-methyl-1,4-thiazepane)

- 185950-63-4(Isoquinolin-3-yl trifluoromethanesulfonate)

- 1093214-56-2(4-(cyclopropylmethyl)benzoic acid)

- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)

- 2383651-73-6(benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate)

- 1251286-46-0(2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-(1-methylethyl)-)

- 342401-18-7(2,7-Dibutylnaphthalene)

- 2306275-17-0(methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate)

- 2580092-40-4(rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate)